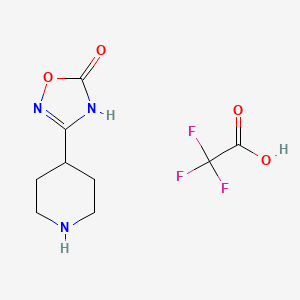

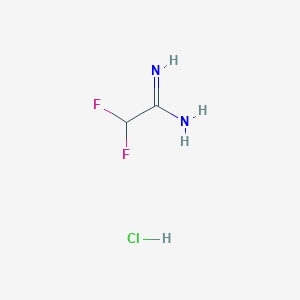

3-Piperidin-4-yl-4H-1,2,4-oxadiazol-5-on; 2,2,2-Trifluoressigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen

- Piperidine dienen als wichtige Bausteine für die Konstruktion von Arzneimitteln. EN300-7547802-Derivate können synthetisiert werden, um ihre pharmakologischen Eigenschaften zu untersuchen .

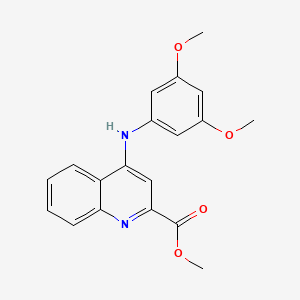

- So ergibt beispielsweise eine Kombination aus einem Chinolin-Organokatalysator und Trifluoressigsäure enantiomerenangereicherte geschützte Piperidine .

Medizinische Chemie und Wirkstoffdesign

Katalytische Transformationen

Materialwissenschaften und Koordinationschemie

Zusammenfassend lässt sich sagen, dass EN300-7547802 vielversprechend für die Arzneimittelforschung, die synthetische Chemie und die Materialwissenschaften ist. Seine vielseitigen Anwendungen machen es zu einer faszinierenden Verbindung für Forscher verschiedener Disziplinen. 🌟

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. It is known that 1,2,4-oxadiazole derivatives, which include this compound, exhibit a broad spectrum of biological activities . They have been found to have moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani .

Mode of Action

It is known that 1,2,4-oxadiazole derivatives interact with their targets to exert their biological effects . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Biochemical Pathways

It is known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, they can affect the pathways related to bacterial and fungal growth, leading to their nematocidal and anti-fungal activities .

Pharmacokinetics

It is known that 1,2,4-oxadiazole derivatives can be synthesized via the reaction of amidoximes with isatoic anhydrides in a naoh–dmso medium at ambient temperature . This suggests that these compounds may have good bioavailability.

Result of Action

It is known that 1,2,4-oxadiazole derivatives can have various effects depending on their specific targets . For instance, they can inhibit the growth of bacteria and fungi, leading to their nematocidal and anti-fungal activities .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s action . .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that the 1,2,4-oxadiazole ring is recognized as a hydrolytically stable bioisostere of the amide and ester bonds . This suggests that the compound may interact with enzymes, proteins, and other biomolecules in a manner similar to these groups .

Cellular Effects

Preliminary studies suggest that derivatives of 1,2,4-oxadiazoles have shown anti-infective properties, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Temporal Effects in Laboratory Settings

The compound has a melting point of 80-83 °C, suggesting stability under normal laboratory conditions .

Metabolic Pathways

The presence of the 1,2,4-oxadiazole ring suggests potential interactions with enzymes or cofactors .

Eigenschaften

IUPAC Name |

3-piperidin-4-yl-4H-1,2,4-oxadiazol-5-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.C2HF3O2/c11-7-9-6(10-12-7)5-1-3-8-4-2-5;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10,11);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJJUAYOKWIQOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=O)N2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-9-(3,4-dimethoxybenzyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2400746.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2400753.png)